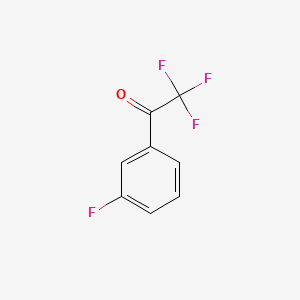

2,2,2,3’-Tetrafluoroacetophenon

Übersicht

Beschreibung

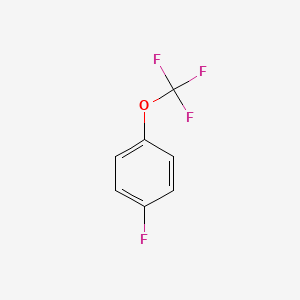

The compound of interest, 2,2,2,3'-Tetrafluoroacetophenone, is a fluorinated organic compound that is part of a broader class of chemicals with potential applications in organic chemistry, agrochemicals, and pharmaceuticals. While the provided papers do not directly discuss 2,2,2,3'-Tetrafluoroacetophenone, they do provide insights into related fluorinated compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

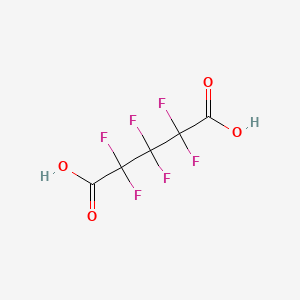

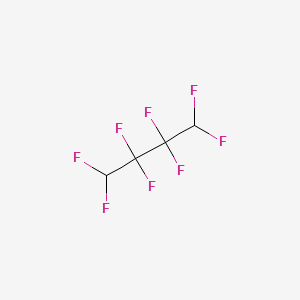

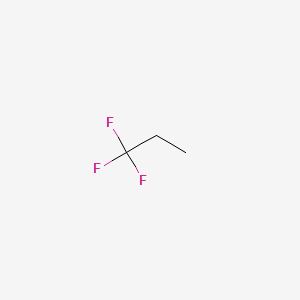

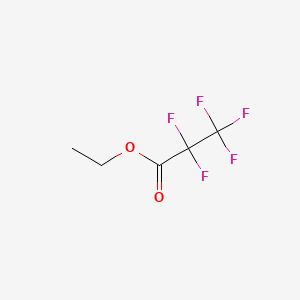

The synthesis of fluorinated organic compounds is a topic of significant interest due to their unique properties and potential applications. For instance, the synthesis of 2-(trifluoroacetyl)chromones, which are structurally related to acetophenones, involves Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection with sulfuric acid . Additionally, the synthesis of tetrafluorinated tetrasilanes is achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid . These methods highlight the versatility of fluorinated reagents and the importance of protecting group strategies in the synthesis of complex fluorinated molecules.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong carbon-fluorine bonds, which can influence the overall geometry and electronic properties of the molecule. For example, the structural characterization of tetrakis(trifluoromethanesulfonato)tetrasilanes reveals a distorted octahedral coordination of the central silicon atoms, influenced by Si···O interactions . This kind of detailed structural analysis is crucial for understanding the reactivity and potential applications of fluorinated compounds.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of the fluorine atoms. The reactions of 2-(trifluoroacetyl)chromones with diamines to produce tetrahydropyrazines and quinoxaline derivatives demonstrate the potential of fluorinated acetophenones to engage in heterocycle formation . Similarly, the reactivity of organolithium intermediates, such as tetrafluorophenyllithium, with various electrophiles showcases the synthetic utility of fluorinated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can enhance the stability, lipophilicity, and bioactivity of organic molecules. The synthesis of α,α,γ,γ-tetrafluoro-β-hydroxy ketones and α-fluoroacetophenones illustrates the modification of physical and chemical properties through fluorination . Additionally, the ability of a novel heteroacene containing tetrafluorophenyl groups to act as a multi-response sensor for fluoride ion detection highlights the unique chemical sensing properties conferred by fluorination .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

2,2,2,3’-Tetrafluoroacetophenon wird als Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine einzigartige fluorierte Struktur kann die metabolische Stabilität, Bioverfügbarkeit und Bindungsaffinität von Arzneimittelmolekülen verbessern. Dies macht es wertvoll bei der Entwicklung neuer Medikamente, insbesondere in den Bereichen Onkologie und Neurologie .

Produktion von Agrochemikalien

Diese Verbindung wird auch bei der Herstellung von Agrochemikalien verwendet. Seine fluorierte Natur kann die Wirksamkeit und Umweltstabilität von Pestiziden und Herbiziden verbessern. Durch die Einarbeitung von this compound in Agrochemikalienformulierungen können Forscher effektivere und länger anhaltende Produkte entwickeln .

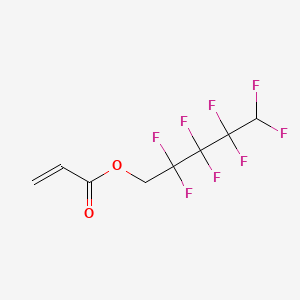

Materialwissenschaften

In der Materialwissenschaft wird this compound bei der Synthese von fortschrittlichen Polymeren und Beschichtungen eingesetzt. Seine fluorierten Eigenschaften tragen zur Entwicklung von Materialien mit verbesserter Chemikalienbeständigkeit, thermischer Stabilität und Hydrophobizität bei. Diese Materialien sind in verschiedenen industriellen Anwendungen nützlich, darunter Schutzbeschichtungen und Hochleistungskunststoffe .

Organische Synthese

Die Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es wird zur Herstellung von substituierten Arylhalogeniden, Anhydriden und Aminen verwendet. Seine Reaktivität und Stabilität machen es zu einem wertvollen Reagenz bei der Synthese komplexer organischer Moleküle und erleichtern die Entwicklung neuer chemischer Einheiten für Forschungs- und industrielle Zwecke .

Umweltforschung

This compound wird auf seine potenziellen Umweltauswirkungen und Abbauwege untersucht. Das Verständnis, wie diese Verbindung mit der Umwelt interagiert, hilft bei der Bewertung ihrer ökologischen Risiken und der Entwicklung von Strategien für ihre sichere Verwendung und Entsorgung. Forschungen in diesem Bereich sind entscheidend, um sicherzustellen, dass fluorierte Verbindungen keine signifikanten Umweltgefahren darstellen .

Biologische Studien

In der biologischen Forschung wird diese Verbindung verwendet, um Enzymwechselwirkungen und Rezeptorbindung zu untersuchen. Seine einzigartige Struktur ermöglicht es Forschern, die Auswirkungen der Fluorierung auf die biologische Aktivität zu untersuchen und so Einblicke in die Gestaltung effektiverer Medikamente und bioaktiver Moleküle zu gewinnen. Diese Studien tragen zu einem tieferen Verständnis biochemischer Prozesse und molekularer Wechselwirkungen bei .

Studien zur chemischen Quenchung

This compound ist an Elektronentransfer-Quenchungstudien beteiligt. Forscher verwenden es, um die Mechanismen des Elektronentransfers und der Quenchung in verschiedenen chemischen Systemen zu untersuchen. Diese Studien sind wichtig für die Entwicklung neuer Materialien und Technologien in Bereichen wie Photovoltaik und Katalyse .

Analytische Chemie

Die Verbindung wird auch in der analytischen Chemie zur Entwicklung neuer analytischer Methoden und Techniken verwendet. Seine besonderen chemischen Eigenschaften machen es zu einem nützlichen Standard oder Reagenz in verschiedenen analytischen Verfahren, darunter Chromatographie und Spektroskopie. Diese Anwendung hilft bei der genauen Detektion und Quantifizierung chemischer Substanzen in komplexen Gemischen .

Sigma-Aldrich Thermo Fisher Scientific Apollo Scientific Apollo Scientific

Safety and Hazards

2,2,2,3’-Tetrafluoroacetophenone is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Wirkmechanismus

Target of Action

The primary targets of 2,2,2,3’-Tetrafluoroacetophenone, also known as 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone, are various enzymes, receptors, and ion channels . These targets play crucial roles in numerous biological functions, and their activity can be modulated by the interaction with 2,2,2,3’-Tetrafluoroacetophenone .

Mode of Action

2,2,2,3’-Tetrafluoroacetophenone interacts with its targets primarily through the inhibition of the target protein’s activity . This interaction leads to a reduction in the biological function of the target, altering the normal biochemical processes within the cell .

Result of Action

The molecular and cellular effects of 2,2,2,3’-Tetrafluoroacetophenone’s action would depend on the specific target and the biological function it modulates. Generally, the inhibition of target protein activity by 2,2,2,3’-Tetrafluoroacetophenone could lead to changes in cellular signaling, metabolism, or ion balance, among other effects .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSPTMFCJGKOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061042 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

708-64-5 | |

| Record name | 2,2,2,3′-Tetrafluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 708-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

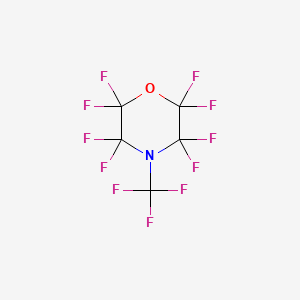

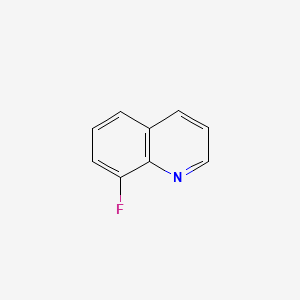

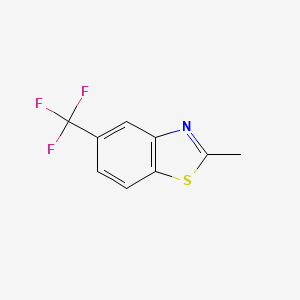

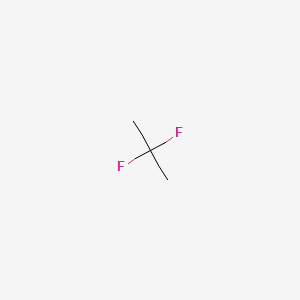

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)